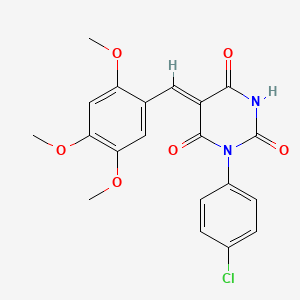
N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its binding to the benzodiazepine site on GABA-A receptors, which enhances the activity of these receptors. This results in increased inhibition of neuronal activity, leading to sedative and anxiolytic effects. N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, leading to its potential use in cancer research.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have sedative and anxiolytic effects in animal models, as well as anti-cancer effects in certain cancer cell lines. However, the exact biochemical and physiological effects of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide are still being studied, and further research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
One advantage of using N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA-A receptors, which allows for precise modulation of neuronal activity. However, N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been found to have off-target effects, which can complicate data interpretation. Additionally, N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has a short half-life, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new compounds based on the structure of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved selectivity and potency. Another area of research is the investigation of the role of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in cancer therapy, including its potential use in combination with other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, as well as its potential applications in other fields.
合成法
The synthesis of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 4-iodoaniline with 2-acetyl-5-methyl-3-phenylisoxazole in the presence of a base. The resulting product is then reacted with phosgene to yield N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. This synthesis method has been optimized to produce high yields of N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and has been widely used in scientific research.
科学的研究の応用
N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, N-(4-iodophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used as a tool in drug discovery to develop new compounds with improved activity and selectivity.
特性
IUPAC Name |
N-(4-iodophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKPKGACGJCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6007095.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B6007103.png)

![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)
![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)
![5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6007149.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide](/img/structure/B6007151.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![1-[4-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6007190.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6007198.png)
![6-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6007202.png)
